An In-Depth Technical Guide to the Spectral Analysis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
An In-Depth Technical Guide to the Spectral Analysis of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the versatile synthetic intermediate, 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1374430-02-0)[1][2][3]. As a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation of derived products. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound, offering insights into the interpretation of the spectra and providing detailed experimental protocols for data acquisition.
Introduction: The Significance of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane belongs to the class of pinacol boronate esters, which are widely utilized in organic synthesis due to their stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions. The presence of the 4-propoxyphenyl moiety introduces a functional handle that can be further elaborated, making this compound a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel electronic properties. Accurate spectral characterization is the cornerstone of ensuring the purity and structural integrity of this reagent, which directly impacts the efficiency and outcome of subsequent synthetic transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the propoxyphenyl group, the aliphatic protons of the propyl chain, and the methyl protons of the pinacolato ligand.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet | 2H | Ar-H (ortho to Boron) |
| ~6.90 | Doublet | 2H | Ar-H (meta to Boron) |
| ~3.95 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |
| ~1.80 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~1.05 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |
| ~1.35 | Singlet | 12H | -C(CH₃)₂ |
Causality Behind Signal Assignments:
-
The downfield shift of the aromatic protons ortho to the boron atom (~7.70 ppm) is due to the electron-withdrawing nature of the boronate ester group.
-
The aromatic protons meta to the boron are shielded relative to the ortho protons and appear upfield (~6.90 ppm).
-
The propyl chain protons exhibit characteristic triplet and sextet patterns due to spin-spin coupling with adjacent methylene and methyl groups.
-
The twelve methyl protons of the pinacolato group are chemically equivalent and therefore appear as a sharp singlet at approximately 1.35 ppm.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~162 | Ar-C (para to Boron, attached to Oxygen) |
| ~137 | Ar-C (ortho to Boron) |
| ~114 | Ar-C (meta to Boron) |
| ~84 | C -(CH₃)₂ |
| ~70 | -O-CH₂ -CH₂-CH₃ |
| ~25 | -C(CH₃ )₂ |
| ~22 | -O-CH₂-CH₂ -CH₃ |
| ~10 | -O-CH₂-CH₂-CH₃ |
| Not typically observed | Ar-C (ipso to Boron) |
Expert Insights on the Ipso-Carbon Signal: The carbon atom directly attached to the boron (ipso-carbon) is often not observed or appears as a very broad, low-intensity signal in ¹³C NMR spectra. This is due to quadrupolar relaxation caused by the adjacent boron nucleus (both ¹⁰B and ¹¹B isotopes have nuclear spins greater than 1/2).
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of aryl boronic esters is crucial for reproducibility.
Sample Preparation:
-
Accurately weigh 5-10 mg of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry 5 mm NMR tube.[4][5]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Spectral width: -10 to 220 ppm
-
Proton decoupling should be applied to obtain singlet peaks for all carbon atoms.
-
Caption: A simplified workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane will exhibit characteristic absorption bands for its various structural components.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Strong | Aliphatic C-H stretch (propyl and pinacol) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |
| ~1360 | Strong | B-O stretching |
| ~1250 | Strong | C-O (aryl ether) stretching |
| ~1140 | Strong | C-O (pinacol) stretching |
| ~840 | Strong | Out-of-plane C-H bending (para-disubstituted benzene) |
Interpretation of Key Bands:
-
The presence of both aromatic and aliphatic C-H stretching bands confirms the hybrid nature of the molecule.
-
The strong B-O stretching vibration around 1360 cm⁻¹ is a key diagnostic peak for the presence of the boronate ester functionality.
-
The C-O stretching bands for the aryl ether and the pinacol moiety are also prominent features.
-
The strong band around 840 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid samples.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane powder onto the ATR crystal, ensuring complete coverage of the sampling area.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.
-
After data acquisition, clean the ATR crystal thoroughly.
Caption: Principle of ATR-FTIR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum Data (Electron Ionization - EI)
Electron Ionization (EI) is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed molecular fingerprint.
-
Molecular Ion (M⁺): The molecular weight of C₁₅H₂₃BO₃ is 262.17 g/mol . A peak at m/z = 262 is expected, corresponding to the intact molecule with a single positive charge.
-
Key Fragmentation Pathways:
-
Loss of the propyl group: A significant fragment may be observed at m/z = 219, corresponding to the loss of a propyl radical (•CH₂CH₂CH₃).
-
Loss of a methyl group from the pinacol: A fragment at m/z = 247 is possible due to the loss of a methyl radical (•CH₃).
-
Cleavage of the boronate ester: Fragmentation of the dioxaborolane ring can lead to various smaller ions.
-
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The compound, being relatively volatile, can be introduced via a direct insertion probe or through the gas chromatograph (GC) inlet if coupled to a GC-MS system.
-
Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[6][7][8][9]
-
Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Caption: Basic workflow of a mass spectrometer.
Conclusion: A Unified Spectral Portrait
The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating spectral portrait of 4,4,5,5-Tetramethyl-2-(4-propoxyphenyl)-1,3,2-dioxaborolane. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the precise connectivity of atoms, IR identifies the functional groups present, and MS confirms the molecular weight and provides insights into the molecule's stability and fragmentation patterns. For researchers in synthetic chemistry and drug development, a firm grasp of these spectral characteristics is indispensable for ensuring the quality of starting materials and for the unambiguous characterization of novel compounds derived from this versatile building block.
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